molecular formula C19H31ClN4 B14001792 6-Chloro-9-tetradecyl-9H-purine CAS No. 68180-22-3

6-Chloro-9-tetradecyl-9H-purine

Cat. No.: B14001792
CAS No.: 68180-22-3
M. Wt: 350.9 g/mol
InChI Key: FVINPXVWYUFWLJ-UHFFFAOYSA-N
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Description

6-Chloro-9-tetradecyl-9H-purine: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-tetradecyl-9H-purine typically involves the alkylation of 6-chloropurine with tetradecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-9-tetradecyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Chloro-9-tetradecyl-9H-purine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine analogs in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the design of new materials with specific functions .

Mechanism of Action

The mechanism of action of 6-Chloro-9-tetradecyl-9H-purine involves its interaction with nucleic acids and proteins. The chloro group at the 6th position allows for specific binding to nucleophilic sites on DNA and RNA, potentially disrupting their normal functions. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-9-tetradecyl-9H-purine stands out due to the combination of the chloro group and the long tetradecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

68180-22-3

Molecular Formula

C19H31ClN4

Molecular Weight

350.9 g/mol

IUPAC Name

6-chloro-9-tetradecylpurine

InChI

InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3

InChI Key

FVINPXVWYUFWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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